Cas no 82765-18-2 (7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-)

7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- structure
82765-18-2 structure
Product name:7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
CAS No:82765-18-2
MF:C46H50N6O2+2.2[Cl-]
MW:789.8342
CID:724293
PubChem ID:3119

7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
    • ditercalinium
    • UNII-VFS4ZUK33P
    • DTXSID50868314
    • NSC335153
    • 2,2'-([4,4'-Bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-7-pyrido[4,3-c]carbazolium, dichloride
    • Neuro_000207
    • Ditercalinium cation
    • Ditercalinio
    • 2,2'-[[4,4'-Bipiperidine]-1,1'-diyldi(ethane-2,1-diyl)]bis(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium)
    • CHEMBL1182165
    • 2,2'-(4,4'-bipiperidine-1,1'-diyldiethane-2,1-diyl)bis(10-methoxy-7h-pyrido[4,3-c]carbazol-2-ium)
    • Ditercalinium ion
    • VFS4ZUK33P
    • Q27291812
    • 2,2'-((4,4'-Bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium)
    • 2,2'-((4,4'-BIPIPERIDINE)-1,1'-DIYLDIETHYLENE)BIS(10-METHOXY-7H-PYRIDO(4,3-C)CARBAZOLIUM)
    • 7H-Pyrido(4,3-c)carbazolium, 2,2'-((4,4'-bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-
    • 10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]-4-piperidyl]-1-piperidyl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium
    • NSC 335153
    • Ditercalinio [Spanish]
    • 82765-18-2
    • Inchi: InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2
    • InChI Key: NHUWXMNVGMRODJ-UHFFFAOYSA-P
    • SMILES: COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7

Computed Properties

  • Exact Mass: 718.399525
  • Monoisotopic Mass: 718.399525
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 9
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3
  • XLogP3: 8.5

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd